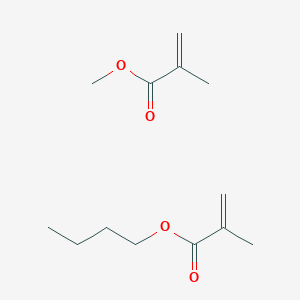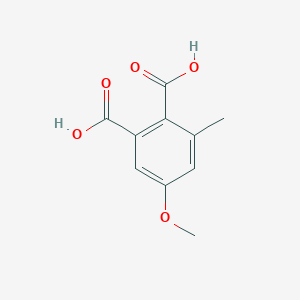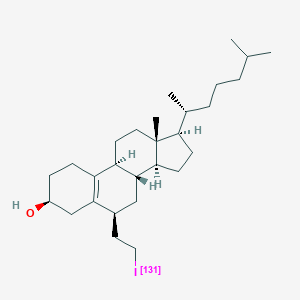
Otilonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Otilonium bromide is a quaternary ammonium derivative known for its spasmolytic activity. It is primarily used to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome. This compound bromide works by relaxing the smooth muscles of the intestines, thereby alleviating cramps and reducing pain .
準備方法
The synthesis of otilonium bromide involves several steps. The process begins with the reaction of o-octanoxy benzoic acid with chloroformate to produce an intermediate product. This intermediate then undergoes condensation with p-aminobenzoic acid to form 4-(2-octanoxybenzoylamino)benzoic acid. The next step involves reacting this compound with diethylaminoethyl chloride to obtain N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine. Finally, this compound reacts with bromomethane to yield this compound bromide . This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production.
化学反応の分析
Otilonium bromide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound bromide due to its stable quaternary ammonium structure.
Substitution Reactions: this compound bromide can participate in nucleophilic substitution reactions, particularly involving the bromide ion.
Hydrolysis: Under certain conditions, this compound bromide can undergo hydrolysis, leading to the breakdown of its ester and amide bonds.
Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but typically involve the cleavage of the ester or amide bonds .
科学的研究の応用
Otilonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium derivatives.
Biology: Research has shown that this compound bromide can modulate calcium channels and muscarinic receptors, making it a valuable tool in studying cellular signaling pathways.
Medicine: this compound bromide is extensively used in the treatment of irritable bowel syndrome.
作用機序
Otilonium bromide exerts its effects by blocking voltage-dependent calcium channels, which leads to the relaxation of gastrointestinal smooth muscles. It also binds to muscarinic and tachykinin receptors, further contributing to its spasmolytic activity. The compound’s primary action involves inhibiting the entry of calcium ions through L-type and T-type calcium channels, thereby preventing excessive bowel contractions and reducing abdominal pain .
類似化合物との比較
Otilonium bromide is often compared with other antispasmodic agents such as hyoscine butylbromide and mebeverine. Unlike these compounds, this compound bromide has a unique ability to concentrate in the large bowel wall, providing localized action with minimal systemic absorption. This characteristic makes it particularly effective in treating irritable bowel syndrome with fewer side effects .
Similar compounds include:
Hyoscine butylbromide: Another antispasmodic agent used to treat gastrointestinal cramps.
Mebeverine: A musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.
Dicyclomine: An anticholinergic agent used to relieve muscle spasms in the gastrointestinal tract.
This compound bromide’s unique pharmacokinetic profile and targeted action make it a preferred choice for treating irritable bowel syndrome .
特性
CAS番号 |
105360-89-2 |
|---|---|
分子式 |
C29H43N2O4+ |
分子量 |
483.7 g/mol |
IUPAC名 |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium |
InChI |
InChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1 |
InChIキー |
NQHNLNLJPDMBFN-UHFFFAOYSA-O |
SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
正規SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
Key on ui other cas no. |
105360-89-2 |
同義語 |
N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide octylonium octylonium bromide octylonium iodide otilonium bromide Spasmomen |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)


